molecular formula C7H7FINO2S B8363771 N-(3-Fluoro-5-iodo-phenyl)-methanesulfonamide

N-(3-Fluoro-5-iodo-phenyl)-methanesulfonamide

Cat. No.: B8363771
M. Wt: 315.11 g/mol
InChI Key: KIRWHDCLZPKDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-5-iodo-phenyl)-methanesulfonamide is a useful research compound. Its molecular formula is C7H7FINO2S and its molecular weight is 315.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

N-(3-fluoro-5-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H7FINO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3

InChI Key

KIRWHDCLZPKDEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-fluoro-5-iodoaniline (600 mg, 2.53 mmol) (prepared as described in published PCT International Application WO96/23783 A1, published Aug. 8, 1996), methanesulfonyl chloride (896 mg, 7.83 mmol), triethylamine (1.91 g, 18.9 mmol), and N,N-dimethylamino-4-pyridine (31 mg, 0.253 mmol) in CH2Cl2 (10 mL) and stir at room temperature overnight. Dilute with 1.00N aqueous HCl (20 mL) and extract into ethyl acetate. Dry (MgSO4) and concentrate organics to a yellow solid. Dissolve solid in THF (50 mL) and add 1.0M tetrabutylammonium fluoride (2.8 mL). Heat to reflux for 3.5 h. Cool to room temperature, dilute with H2O, and extract into ethyl acetate. Dry (MgSO4) and concentrate organics. Chromatograph on silica gel (40 g), eluting with 20% to 35% ethyl acetate/hexanes affords 618 mg (78%) of the title compound as a white solid. MS (ES) 314 (M−H); HPLC shows 100% purity.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino-4-pyridine
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

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